molecular formula C14H22N2O2 B2973457 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine CAS No. 523980-89-4

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine

Cat. No.: B2973457
CAS No.: 523980-89-4
M. Wt: 250.342
InChI Key: PAPSIFSFDBSMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine is a chemical compound of significant interest in pharmacological and neuroscience research, offered strictly for research use only. As a member of the phenylpiperazine class, it serves as a critical scaffold for investigating receptor interactions and developing novel biochemical probes. Studies on structurally similar phenylpiperazine derivatives have demonstrated their potential value in probing complex neurological pathways. For instance, research on 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) has shown that it can enhance the acquisition and formation of memory in animal models via interactions with cholinergic, NMDA-glutamatergic, and 5-HT1A receptors, suggesting a potential nootropic research application . Furthermore, broader patent literature indicates that substituted piperazines are investigated for a wide range of receptor-mediated activities, highlighting the versatility of this chemical class in early-stage drug discovery research . This product is presented as a high-purity reference material for use in analytical chemistry, in vitro assay development, and other non-clinical laboratory studies. Researchers can leverage this compound to explore structure-activity relationships (SAR) and further characterize the properties of dimethoxyphenyl-substituted piperazines. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-11-8-13(17-2)14(18-3)9-12(11)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPSIFSFDBSMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CN2CCNCC2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine typically involves the reaction of 4,5-dimethoxy-2-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the aromatic ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Piperazine Derivatives and Receptor Interactions

Compound Name Substituents Receptor Affinity/Activity Reference
1-(2-Methoxyphenyl)piperazine 2-OCH₃ Mixed 5-HT1B agonism; variable SND effects
1-(3-Chloro-4-fluorophenyl)piperazine 3-Cl, 4-F Psychoactive (3,4-CFPP); detected in NPS
1-(4-Bromophenyl)piperazine (pBPP) 4-Br Psychoactive; serotonergic activity
1-(2,5-Dimethoxy-4-iodophenyl)-2-APA 2,5-(OCH₃)₂, 4-I Potent 5-HT2A agonist (hallucinogenic)
1-(3,5-Dimethoxybenzyl)piperazine 3,5-(OCH₃)₂ Structural analog; conformational analysis
  • Substituent Position and Activity: Methoxy groups at positions 4 and 5 (as in the target compound) are less common in psychoactive phenylpiperazines compared to 2,5-dimethoxy substitutions (e.g., DOI, a 5-HT2A agonist) . The 2-methyl group may enhance lipophilicity and metabolic stability compared to halogenated analogs like 3,4-CFPP or pBPP .

Structure-Activity Relationship (SAR) Insights

Key SAR Trends :

Methoxy Groups: Methoxy substituents generally increase binding to serotonin receptors. For example, 1-(2-methoxyphenyl)piperazine exhibits mixed 5-HT1B/1C activity, influencing sympathetic nerve discharge (SND) . Dimethoxy substitutions (as in the target compound) may create steric or electronic effects that alter receptor subtype selectivity compared to mono-methoxy analogs.

Methyl Substituents :

  • A methyl group at the R2 position (e.g., compound 7a in ) enhances activity by occupying hydrophobic pockets in binding sites . In the target compound, the 2-methyl group may similarly improve binding to dopamine D2 receptors, as seen in related piperidines .

Halogen vs. Alkyl Substitutions :

  • Halogenated analogs (e.g., 3,4-CFPP, pBPP) exhibit higher serotonergic activity but shorter metabolic half-lives due to oxidative dehalogenation . The methyl group in the target compound may confer better pharmacokinetic stability.

Dopaminergic Activity :

  • Piperidines with nitrobenzyl groups (e.g., 1-(2-nitrophenyl)piperazine) show high dopamine D2 affinity (Ki < 50 nM) . The target compound’s dimethoxy-methylphenyl group may similarly engage hydrophobic regions of the D2 receptor, though direct data are lacking.

Serotonergic Activity :

  • 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (mCPP) suppress locomotor activity via 5-HT1B/1C receptors . The target compound’s dimethoxy groups may shift selectivity toward 5-HT2A/2C subtypes, akin to DOI but with reduced potency .

Cytotoxic Potential :

  • 1-(4-Chlorobenzhydryl)piperazine derivatives exhibit cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7) . The dimethoxy-methylphenyl group in the target compound could modulate similar antitumor effects, though this requires experimental validation.

Physicochemical and Conformational Properties

  • Conformational Flexibility : Piperazine rings typically adopt chair conformations, with substituents occupying equatorial positions to minimize steric strain . The 4,5-dimethoxy-2-methylphenyl group in the target compound likely stabilizes a specific conformation, enhancing receptor complementarity.
  • Solubility and Metabolism : Methoxy groups increase water solubility compared to halogenated analogs, while the methyl group may slow hepatic metabolism (e.g., CYP450-mediated demethylation) .

Biological Activity

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H22N2O2
  • Molecular Weight : 250.34 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antidepressant Effects : Related to its interaction with serotonin receptors.
  • Antimicrobial Activity : Potential efficacy against various bacterial strains.
  • Cytotoxic Effects : Notable in cancer cell lines.

Pharmacological Mechanisms

This compound acts primarily through:

  • Serotonin Receptor Modulation : It may influence serotonin pathways, which are crucial in mood regulation and anxiety.
  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), which could affect endocannabinoid signaling pathways.

Antidepressant Activity

Research indicates that compounds with similar piperazine structures exhibit antidepressant-like effects in animal models. For instance, studies have shown that piperazine derivatives can significantly reduce depressive behaviors in rodent models by modulating serotonin levels in the brain .

Antimicrobial Properties

A study evaluating various piperazine derivatives found that this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were noted to be effective against strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0048 to 0.0195 mg/mL .

Cytotoxicity in Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancers. The results indicated a significant inhibition of cell growth, with some derivatives achieving GI50 values below 10 µM .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineMIC/GI50 ValueReference
AntibacterialStaphylococcus aureus0.0048 mg/mL
AntibacterialEscherichia coli0.0195 mg/mL
CytotoxicityHUH-7<10 µM
CytotoxicityMCF-7<10 µM
CytotoxicityHCT-116<10 µM

Q & A

Q. How can researchers validate the specificity of piperazine derivatives for target receptors while minimizing off-target effects?

  • Methodological Answer :
  • Selectivity profiling : Screen against receptor panels (e.g., GPCR, kinase) .
  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]raclopride for D2 receptors) to quantify Ki values .

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